2-(dipropylamino)-7-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
CAS No.:
Cat. No.: VC14979639
Molecular Formula: C24H32N4O2S2
Molecular Weight: 472.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H32N4O2S2 |
|---|---|
| Molecular Weight | 472.7 g/mol |
| IUPAC Name | (5Z)-5-[[2-(dipropylamino)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C24H32N4O2S2/c1-5-8-9-14-27-23(30)19(32-24(27)31)15-18-21(26(12-6-2)13-7-3)25-20-11-10-17(4)16-28(20)22(18)29/h10-11,15-16H,5-9,12-14H2,1-4H3/b19-15- |
| Standard InChI Key | OJHXWYVAGQWLNS-CYVLTUHYSA-N |
| Isomeric SMILES | CCCCCN1C(=O)/C(=C/C2=C(N=C3C=CC(=CN3C2=O)C)N(CCC)CCC)/SC1=S |
| Canonical SMILES | CCCCCN1C(=O)C(=CC2=C(N=C3C=CC(=CN3C2=O)C)N(CCC)CCC)SC1=S |
Introduction
The compound 2-(dipropylamino)-7-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule belonging to the class of pyrido[1,2-a]pyrimidin-4-one derivatives. These compounds have garnered significant attention in medicinal chemistry due to their potential biological activities, particularly as anticancer agents. The structural features of this compound suggest it may possess pharmacological properties linked to its unique molecular architecture, which includes a pyrido-pyrimidine core, a dipropylamino group, and a thiazolidinone moiety.
Structural Features
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Pyrido-Pyrimidine Core: This fused bicyclic system is central to the compound's structure and is known for its potential biological activities.
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Dipropylamino Group: Adds to the compound's chemical diversity and potential reactivity.
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Thiazolidinone Moiety: Incorporates oxo and thioxo groups, contributing to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. While specific details are not widely documented, such syntheses often require careful control of reaction conditions and may involve techniques like condensation reactions and nucleophilic substitutions.
Biological Activities and Potential Applications
Preliminary studies suggest that compounds similar to 2-(dipropylamino)-7-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one exhibit significant biological activities, including anticancer properties. The unique combination of functional groups in this compound may lead to unique pharmacological profiles and interactions.
Comparison with Similar Compounds
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 2-(diethylamino)-7-methylpyrido[1,2-a]pyrimidin-4-one | Similar pyrido-pyrimidine core | Anticancer |
| 4-(thiazolidin-2-thione) derivatives | Thiazolidine ring | Antimicrobial |
| 7-methyl-6-(substituted) pyrido[1,2-a]pyrimidines | Varied substitutions on core | Antiviral |
Research Findings and Future Directions
Research on pyrido[1,2-a]pyrimidin-4-one derivatives indicates that modifications to the pyrido[1,2-a]pyrimidine framework can enhance biological efficacy against cancer cell lines. Further studies are necessary to elucidate the specific biological mechanisms and therapeutic potentials of 2-(dipropylamino)-7-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one, including interaction studies and biological assays to determine its binding affinity and functional effects on relevant cell lines.
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